Product packaging for 25-Azavitamin D3(Cat. No.:CAS No. 63819-61-4)

25-Azavitamin D3

Cat. No.: B1233255
CAS No.: 63819-61-4
M. Wt: 385.6 g/mol
InChI Key: ULNCGRJUZSDCCI-SHLFXTCDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

25-Azavitamin D3 is a chemically modified analog of vitamin D3 that functions as a vitamin D antagonist. Its primary research value lies in its ability to inhibit the endogenous vitamin D pathway, specifically by targeting the 25-hydroxylation of vitamin D3 in the liver . This mechanism makes it a critical tool for investigating the physiological roles of vitamin D. By blocking the conversion of vitamin D3 to 25-hydroxyvitamin D3, researchers can create controlled models of vitamin D deficiency to study the vitamin's role in calcium homeostasis and bone metabolism . Furthermore, studies have shown that this compound can diminish the intestinal calcium transport response to the active metabolite, 1,25-dihydroxyvitamin D3, providing insights into the complex actions of vitamin D at different target tissues . This compound is supplied for research use only and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H43NO B1233255 25-Azavitamin D3 CAS No. 63819-61-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63819-61-4

Molecular Formula

C26H43NO

Molecular Weight

385.6 g/mol

IUPAC Name

(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-5-(dimethylamino)pentan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol

InChI

InChI=1S/C26H43NO/c1-19-10-13-23(28)18-22(19)12-11-21-9-6-16-26(3)24(14-15-25(21)26)20(2)8-7-17-27(4)5/h11-12,20,23-25,28H,1,6-10,13-18H2,2-5H3/b21-11+,22-12-/t20-,23-,24-,25+,26-/m1/s1

InChI Key

ULNCGRJUZSDCCI-SHLFXTCDSA-N

SMILES

CC(CCCN(C)C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C

Isomeric SMILES

C[C@H](CCCN(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CCC3=C)O)C

Canonical SMILES

CC(CCCN(C)C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C

Synonyms

25-azavitamin D3

Origin of Product

United States

Synthetic Methodologies and Structural Design Research

Strategies for this compound Synthesis

The chemical synthesis of this compound has been achieved through multi-step processes, often starting from readily available steroid precursors. One notable strategy involves a six-step synthesis beginning with a degradation product of stigmasterol. researchgate.net A crucial step in this process is the efficient assembly of the desired carbon skeleton through the alkylation of a protected C-20 bromomethylpregnane with the enolate of N,N-dimethylacetamide. researchgate.net The synthesis is then completed by leveraging the well-established photochemistry of steroidal 5,7-dienes to construct the characteristic vitamin D triene system. researchgate.net

Another synthetic approach utilizes a palladium(0)-catalyzed allylic substitution. researchgate.net This key step involves the reaction with 2-nitropropane, which has been optimized to yield the desired compound with high regioselectivity and in good yields. researchgate.net This method has proven to be compatible with the functionalities required for the construction of the triene unit, making it a valuable strategy for preparing vitamin D derivatives with a nitrogen atom at the C-25 position. researchgate.net

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound has been pursued to explore structure-activity relationships. Research has focused on modifications at various positions of the vitamin D scaffold. For instance, analogues with a nitrogen atom linked to the C-25 position have been synthesized, where the nitrogen is protected as an amide. researchgate.net

The synthesis of 1α,25-dihydroxy-23-azavitamin D3 represents another important area of research. nih.govresearchgate.net These analogues, along with their 23-oxa and 23-thia counterparts, have been synthesized to evaluate their differentiation-inducing activity on human myeloid leukemia cells. nih.gov The synthetic strategies for these compounds often involve the coupling of an A-ring synthon with a CD-ring fragment.

Furthermore, derivatives with nitrogen-linked substituents at the C-2 position of the A-ring have been synthesized. rsc.org These syntheses typically involve the coupling of A-ring synthons with a CD-ring-bearing bromomethylene under Trost's conditions. rsc.org The required chiral A-ring synthons can be prepared from L-serine. rsc.org

Below is a table summarizing some of the synthesized analogues of this compound:

Compound NameKey Synthetic FeatureStarting Material/Precursor
This compoundSix-step synthesis, alkylation, photochemistryStigmasterol degradation product
25-Amino vitamin D3 derivativesPd(0)-catalyzed allylic substitution with 2-nitropropaneInhoffen diol
1α,25-dihydroxy-23-azavitamin D3Convergent synthesisA-ring and CD-ring synthons
2-N-substituted 1α,25-dihydroxyvitamin D3 derivativesCoupling of A-ring synthons with CD-ring fragmentL-serine for A-ring synthon

Investigating Structural Modifications for Biological Activity Modulation

A primary driver for synthesizing this compound and its analogues is to investigate how structural changes impact biological activity. The replacement of the 25-hydroxyl group with a 25-amino or 25-nitro group has been shown to result in compounds that are agonists of the vitamin D receptor (VDR). researchgate.net Notably, the 25-amino derivative was found to be a potent agonist, mediating biological effects similar to 1,25-dihydroxyvitamin D3 but with reduced calcemic effects. researchgate.net

The introduction of a nitrogen atom at the C-25 position makes this compound an inhibitor of the in vivo 25-hydroxylation of vitamin D3 in rats. researchgate.net This antagonistic action is a direct consequence of the structural modification. researchgate.net

Research into 1α,25-dihydroxy-23-azavitamin D3 revealed that this analogue exhibited the least activity in inducing the differentiation of human myeloid leukemia cells compared to its 23-oxa and 23-thia counterparts. nih.gov This highlights the significant influence of the heteroatom's identity in the side chain on biological function.

In the case of A-ring modifications, the introduction of relatively small, hydrogen-bond-donating substituents at the C-2 position, such as acetamido (NHAc) and methanesulfonamido (NHMs), was effective in eliciting VDR transcriptional activity. rsc.org In contrast, derivatives with bulkier substituents at this position were found to be inactive. rsc.org These findings provide valuable insights into the structure-activity relationships of vitamin D analogues and can guide the design of novel therapeutic agents. rsc.org

The following table details research findings on the biological activity of various this compound analogues:

Compound/AnalogueStructural ModificationObserved Biological Activity
This compoundNitrogen at C-25Inhibits in vivo 25-hydroxylation of vitamin D3. researchgate.net
25-Amino vitamin D3 derivativeAmino group at C-25Potent VDR agonist with reduced calcemic effects. researchgate.net
1α,25-dihydroxy-23-azavitamin D3Nitrogen at C-23Least active in inducing cell differentiation compared to oxa/thia analogues. nih.gov
2β-NHMs-1,25-VD3Methanesulfonamido group at C-2βHigh VDR transcriptional activity, more potent than 1,25-dihydroxyvitamin D3. rsc.org
2-N-substituted derivatives with bulky groupsBulky substituents at C-2Inactive. rsc.org

Interactions with Vitamin D Receptors (VDR)

The biological effects of this compound are, in part, mediated through its interaction with the vitamin D receptor (VDR), a nuclear receptor that governs the transcription of numerous genes.

Research has demonstrated that chemically synthesized this compound exhibits binding affinity for the 1,25-dihydroxyvitamin D3 receptor. cnjournals.comcnjournals.com However, detailed quantitative data from competitive binding assays, such as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) specific to this compound, are not extensively documented in publicly available literature. This binding to the VDR is a crucial initial step that allows it to interfere with the normal physiological responses elicited by the natural VDR ligand, 1α,25-dihydroxyvitamin D3.

A pivotal study on the antagonistic properties of this compound revealed that its primary mechanism of action is the inhibition of the 25-hydroxylation of vitamin D3 in the liver. nih.gov This enzymatic step is critical for the conversion of vitamin D3 into its more active forms. By blocking this conversion, this compound effectively reduces the endogenous pool of 25-hydroxyvitamin D3 and, consequently, 1α,25-dihydroxyvitamin D3.

Furthermore, this compound has been shown to directly antagonize the effects of 1α,25-dihydroxyvitamin D3 in certain tissues. It inhibits the intestinal calcium transport response to 1α,25-dihydroxyvitamin D3, but does not affect the bone calcium mobilization response to the same metabolite. nih.gov This tissue-specific antagonism suggests a complex interaction with the VDR and its downstream signaling pathways that is not solely dependent on the inhibition of vitamin D metabolism.

Table 1: Antagonistic Effects of this compound on Vitamin D3 and its Metabolites

Biological ResponseEffect of Vitamin D3/MetaboliteEffect of this compound on the ResponseReference
Bone Calcium MobilizationStimulated by Vitamin D3Inhibited nih.gov
Intestinal Calcium TransportStimulated by Vitamin D3Inhibited nih.gov
Bone Calcium MobilizationStimulated by 25-hydroxyvitamin D3No Inhibition nih.gov
Intestinal Calcium TransportStimulated by 25-hydroxyvitamin D3No Inhibition nih.gov
Bone Calcium MobilizationStimulated by 1α,25-dihydroxyvitamin D3No Inhibition nih.gov
Intestinal Calcium TransportStimulated by 1α,25-dihydroxyvitamin D3Inhibited nih.gov

The binding of a ligand to the VDR typically induces a specific conformational change in the receptor, which is critical for subsequent protein-protein interactions and transcriptional regulation. For agonists like 1α,25-dihydroxyvitamin D3, this conformational shift facilitates the recruitment of coactivators. In the case of antagonists, the induced conformation often prevents or hinders these necessary interactions.

While it is established that this compound binds to the VDR, specific biophysical studies detailing the precise conformational dynamics of the VDR upon binding this compound are not widely available. It is hypothesized that as an antagonist, this compound stabilizes a VDR conformation that is non-permissive for the full activation of gene transcription, particularly in intestinal cells.

The active VDR transcriptionally regulates gene expression by forming a heterodimer with the retinoid X receptor (RXR). qiagen.commdpi.com This VDR-RXR heterodimer then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes. nih.gov The recruitment of co-regulatory proteins (coactivators or corepressors) to this complex is a final, crucial step in modulating gene transcription.

There is a lack of direct experimental evidence detailing how this compound binding to the VDR specifically influences its dimerization with RXR and the subsequent recruitment of co-regulatory proteins. Given its antagonistic effect on intestinal calcium transport stimulated by 1α,25-dihydroxyvitamin D3, it is plausible that this compound binding interferes with the recruitment of essential coactivators required for the transcription of genes involved in this process in the intestine.

Ligand-Induced VDR Conformational Dynamics

Regulation of Gene Expression

The ultimate functional output of VDR ligation is the modulation of target gene expression. The antagonistic nature of this compound implies a significant impact on the expression of genes normally regulated by vitamin D.

Comprehensive gene expression profiling studies, such as microarray or RNA-sequencing, specifically investigating the global changes in gene expression in response to this compound treatment have not been extensively reported in the scientific literature.

The known inhibitory effects of this compound on physiological processes like intestinal calcium transport suggest that it downregulates the expression of genes crucial for this function, which are normally upregulated by 1α,25-dihydroxyvitamin D3. These may include genes encoding for calcium channels, calcium-binding proteins, and calcium transporters. However, a complete profile of the genes regulated by this compound remains to be elucidated.

The primary transcriptional regulatory mechanism of this compound is likely through its antagonistic interaction with the VDR, leading to the repression of gene transcription that would otherwise be activated by 1α,25-dihydroxyvitamin D3. This repression could occur through the stabilization of a VDR conformation that favors the binding of corepressors over coactivators, or by simply preventing the conformational changes necessary for transcriptional activation.

In addition to its direct effects on VDR-mediated transcription, the inhibition of vitamin D3 25-hydroxylation by this compound represents a significant upstream regulatory mechanism. nih.gov By limiting the production of the active hormone, this compound indirectly suppresses the transcription of all vitamin D-responsive genes throughout the body.

Information regarding any post-transcriptional regulatory mechanisms of this compound is currently not available.

Epigenetic Modulation Studies

While direct studies on the epigenetic modulation of this compound are not extensively available, the broader context of vitamin D's influence on the epigenome provides a framework for its potential mechanisms. The vitamin D signaling system, including the vitamin D receptor (VDR) and key metabolic enzymes, is subject to epigenetic regulation, primarily through DNA methylation and histone modifications. frontiersin.orgsemanticscholar.org Genes such as CYP2R1, CYP27B1, CYP24A1, and the VDR itself contain CpG islands in their promoter regions, making them susceptible to silencing by DNA methylation. frontiersin.orgsemanticscholar.org

The active form of vitamin D, 1,25-dihydroxyvitamin D3 (1,25(OH)2D3), influences the epigenome by interacting with chromatin-modifying enzymes. mdpi.com The VDR, upon binding to its ligand, forms a complex with other nuclear receptors and recruits coactivator and corepressor proteins. nih.govnih.gov These proteins, in turn, interact with histone acetyltransferases (HATs), histone deacetylases (HDACs), and other chromatin remodelers to modulate gene transcription. nih.govfrontiersin.org For instance, 1,25(OH)2D3 has been shown to induce histone acetylation at the promoters of target genes like Cyp24 in osteoblasts. nih.gov Given that this compound acts as an antagonist of vitamin D metabolism, its primary epigenetic impact would likely be indirect, by altering the levels of active vitamin D metabolites that can engage with these epigenetic pathways. nih.govresearchgate.netresearchgate.net

Enzymatic Interactions and Metabolic Pathways of this compound

The primary mechanism of action for this compound appears to be its interference with the metabolic pathways of vitamin D3. nih.govresearchgate.netresearchgate.net It acts as a potent inhibitor of key enzymes involved in vitamin D activation and catabolism.

Inhibition of Vitamin D Hydroxylases (e.g., CYP2R1, CYP27B1)

This compound is a recognized inhibitor of vitamin D metabolism, primarily targeting the 25-hydroxylation of vitamin D3 in the liver. nih.govresearchgate.netresearchgate.net This step is catalyzed by the enzyme CYP2R1, which converts vitamin D3 to 25-hydroxyvitamin D3 (25(OH)D3), the main circulating form of vitamin D. mdpi.comnih.gov By inhibiting CYP2R1, this compound effectively reduces the production of 25(OH)D3. nih.govresearchgate.net This is supported by findings that administration of this compound leads to a decrease in serum 25(OH)D3 levels. researchgate.net

Impact on Vitamin D Catabolizing Enzymes (e.g., CYP24A1)

The enzyme CYP24A1 is the primary catalyst for the degradation of both 25(OH)D3 and 1,25(OH)2D3, playing a crucial role in maintaining vitamin D homeostasis. diva-portal.orgmdpi.comfrontiersin.org Upregulation of CYP24A1 leads to increased catabolism of active vitamin D. mdpi.comfrontiersin.org Studies have shown that the expression of CYP24A1 is induced by 1,25(OH)2D3 as a negative feedback mechanism. diva-portal.orgbiorxiv.org While direct studies on the effect of this compound on CYP24A1 are scarce, its role as a vitamin D antagonist suggests it would likely lead to a downstream reduction in CYP24A1 activity. nih.govresearchgate.netresearchgate.net By inhibiting the production of 1,25(OH)2D3, this compound would reduce the induction of CYP24A1 gene expression, thereby decreasing the catabolism of vitamin D metabolites.

Rationale for Research into 25 Azavitamin D3 and Its Analogues

The primary impetus for investigating 25-Azavitamin D3 and its analogues stems from their ability to selectively inhibit key enzymes in the vitamin D metabolic pathway. This inhibitory action makes them valuable as research tools to dissect the complex roles of vitamin D and its metabolites. By blocking the conversion of vitamin D3 to 25-hydroxyvitamin D3, scientists can study the physiological consequences of reduced 25(OH)D3 levels without directly manipulating the later stages of the pathway. nih.gov

A significant finding is that this compound inhibits the bone calcium mobilization and intestinal calcium transport responses to vitamin D3, but not to exogenously administered 25-hydroxyvitamin D3. nih.govresearchgate.net This demonstrates its specific action on the initial hydroxylation step. While it has little to no effect on the response of bone to 1α,25-dihydroxyvitamin D3, it does reduce the intestinal response to this active metabolite, suggesting a more complex interaction at the level of the intestine. nih.govresearchgate.net

The development of vitamin D analogues, including those with modifications like the introduction of a nitrogen atom, is driven by the need for compounds with more selective biological profiles. researchgate.net The therapeutic application of the highly active 1,25(OH)2D3 is often limited by its potent calcemic effects, which can lead to hypercalcemia. researchgate.netfrontiersin.org This has spurred the synthesis of thousands of vitamin D analogues with the aim of separating the desirable antiproliferative and cell-differentiating effects from the problematic calcemic actions. researchgate.netfrontiersin.org

Historical Development of Azavitamin D Analog Research

The journey into understanding vitamin D and its functions has been a long one, with the initial recognition of rickets dating back to the 1600s. nih.gov The discovery of vitamin D itself and the elucidation of its chemical structure occurred between 1890 and 1930. nih.gov A significant leap forward came with the identification of the metabolic pathway of vitamin D, including the discovery of its hormonally active form, 1,25-dihydroxyvitamin D3. nih.gov

Research into inhibitors of vitamin D metabolism, such as 25-Azavitamin D3, emerged from this deeper understanding of the vitamin D endocrine system. A pivotal study published in 1979 provided a detailed characterization of this compound as an inhibitor of vitamin D metabolism and action. nih.govsemanticscholar.org This research established its role as a vitamin D antagonist that primarily targets the liver's 25-hydroxylase enzyme. nih.govresearchgate.net This work was part of a broader effort to comprehend the molecular mechanisms of vitamin D action and its regulation.

The synthesis and study of azavitamin D analogs are part of a larger, ongoing endeavor to create novel vitamin D compounds with specific therapeutic applications. researchgate.net These efforts have led to the development of various analogues with modifications to the A-ring, side chain, and other parts of the vitamin D molecule, some of which have found clinical use in treating conditions like psoriasis and secondary hyperparathyroidism. frontiersin.orgwikipedia.org The study of compounds like this compound has been instrumental in advancing our fundamental knowledge of the vitamin D system, paving the way for the design of these more sophisticated analogues.

A Comprehensive Examination of this compound: Synthesis and Structural Design

The landscape of vitamin D research has been significantly shaped by the synthesis and investigation of its various analogs. Among these, this compound has emerged as a compound of considerable interest due to its unique biological activities. This article focuses exclusively on the synthetic methodologies and structural design research surrounding this compound and its derivatives, providing a detailed overview of the chemical strategies employed in their creation and the rationale behind their structural modifications.

Biological Activities in Pre Clinical Models

Immunomodulatory Effects in Cellular and Animal Models

The immunomodulatory properties of vitamin D compounds are well-documented, with the vitamin D receptor (VDR) being expressed in a wide array of immune cells, including T-cells, B-cells, and macrophages. frontiersin.orgijmb.inmdpi.commdpi.comnih.gov These cells are not only targets for vitamin D action but some also possess the enzymatic machinery to convert the precursor 25-hydroxyvitamin D3 into its active form, 1,25(OH)2D3. frontiersin.orgmdpi.comfrontiersin.org This localized production allows for paracrine and intracrine signaling, influencing immune responses. ijmb.in

Modulation of Immune Cell Differentiation and Function (e.g., T-cells, B-cells, macrophages)

T-cells: The active form of vitamin D, 1,25(OH)2D3, has been shown to directly inhibit T-cell proliferation and the production of pro-inflammatory cytokines such as IL-2 and IFN-γ. frontiersin.orgmdpi.com It can suppress the activity of T-helper 1 (Th1) and Th17 cells while promoting the differentiation of T-helper 2 (Th2) and regulatory T-cells (Tregs), thereby fostering an anti-inflammatory environment. ijmb.inmdpi.com Specifically, 1,25(OH)2D3 has been observed to inhibit IL-17 secretion by Th17 cells and can induce the development of IL-10-producing regulatory T-cells. mdpi.commedsci.org In vitro studies have demonstrated that 1,25(OH)2D3 treatment inhibits the proliferation of CD8+ T-cells. mdpi.com

B-cells: The influence of vitamin D on B-cells includes the inhibition of their proliferation, differentiation into plasma and memory cells, and the production of immunoglobulins. ijmb.inmdpi.com B-cells can internalize 25-hydroxyvitamin D3 and convert it to 1,25(OH)2D3, which then acts to suppress B-cell functions. ijmb.in One study indicated that B-cells treated with 1,25(OH)2D3 showed reduced surface expression of CD86, diminishing their capacity to stimulate naïve T-cell proliferation and cytokine production. frontiersin.org

Macrophages: 1,25(OH)2D3 plays a dual role in macrophage activity. It can stimulate the differentiation of monocytes into macrophages and enhance their antimicrobial activity by inducing the production of antimicrobial peptides like cathelicidin. frontiersin.orgfrontiersin.org Conversely, it also exhibits anti-inflammatory effects on macrophages by reducing their T-cell stimulatory capacity and inhibiting the production of pro-inflammatory cytokines. frontiersin.org Studies have shown that 25-hydroxyvitamin D3 can influence monocyte differentiation, steering them away from dendritic cells and towards a phenotype resembling tolerogenic dendritic cells. frontiersin.org

Table 1: Effects of Vitamin D Compounds on Immune Cell Function

Immune Cell Type Effect of 1,25(OH)2D3 / 25-OH-D3 Research Finding
T-cells Inhibition of proliferation and pro-inflammatory cytokine production (IL-2, IFN-γ, IL-17). ijmb.infrontiersin.orgmdpi.commedsci.org Promotes a shift from Th1/Th17 to Th2/Treg phenotype. ijmb.inmdpi.com
B-cells Inhibition of proliferation, differentiation, and immunoglobulin production. ijmb.inmdpi.com Reduced expression of CD86, leading to decreased T-cell stimulation. frontiersin.org
Macrophages Dual role: stimulates differentiation and antimicrobial activity, while also exerting anti-inflammatory effects. frontiersin.orgfrontiersin.org 25-OH-D3 influences monocyte differentiation towards a tolerogenic phenotype. frontiersin.org

Regulation of Cytokine Production and Inflammatory Responses

Vitamin D and its analogs are recognized for their ability to regulate the production of cytokines and dampen inflammatory responses. mdpi.comfrontiersin.org The active form, 1,25(OH)2D3, can suppress the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β) in various cell types. mdpi.comnih.govnih.gov This regulation is often achieved through the inhibition of key inflammatory signaling pathways like nuclear factor-kappa B (NF-κB) and the p38 mitogen-activated protein kinase (MAPK) pathway. mdpi.comfrontiersin.orgnih.gov For instance, 1,25(OH)2D3 can induce the expression of Mitogen-Activated Protein Kinase Phosphatase 1 (MKP1), which dephosphorylates and inactivates p38 MAPK. frontiersin.org In stromal vascular cells from obese mice, 1,25(OH)2D3 treatment led to a decrease in the production of IL-6 and MCP-1. nih.govnih.gov Furthermore, studies have shown that vitamin D can inhibit the production of IL-17A, a pro-fibrotic cytokine, in peripheral blood mononuclear cells. medsci.org

Anti-proliferative and Differentiation-Inducing Effects in Cell Lines

The anti-proliferative and pro-differentiating properties of vitamin D compounds have been extensively studied in various cancer cell lines. nih.govnih.gov These effects are fundamental to the non-calcemic actions of vitamin D.

Effects on Cell Cycle Progression

Vitamin D and its analogs can inhibit cancer cell proliferation by inducing cell cycle arrest. jcdr.netmdpi.com This is often mediated by the upregulation of cell cycle inhibitors like p21 and p27, and the downregulation of cyclins such as cyclin D1. mdpi.comnih.gov In human marrow stromal cells, 25-hydroxyvitamin D3 was found to reduce proliferation by upregulating p21 and downregulating cyclin D1, leading to cell cycle arrest rather than apoptosis. nih.gov Similarly, in breast cancer cell lines, vitamin D3 treatment resulted in cell growth arrest through the downregulation of cyclin D1. mdpi.com The specific phase of cell cycle arrest can vary between cell lines, with some studies reporting a G0/G1 phase block, while others observe a G2/M arrest. mdpi.com For instance, in C3H 10T1/2 mesenchymal multipotent cells, 1,25(OH)2D3 was shown to inhibit cell proliferation by promoting cell cycle arrest. nih.gov

Table 2: Effects of Vitamin D Compounds on Cell Cycle Regulators

Cell Line Compound Effect on Cell Cycle Regulators Outcome
Human Marrow Stromal Cells 25-hydroxyvitamin D3 Upregulated p21, Downregulated cyclin D1 nih.gov Cell cycle arrest nih.gov
Breast Cancer Cells (MCF-7) Vitamin D3 Downregulated cyclin-D1 mdpi.com G0/G1 arrest and apoptosis mdpi.com
Breast Cancer Cells (MDA-MB-231) Vitamin D3 - G2/M arrest mdpi.com
C3H 10T1/2 Mesenchymal Multipotent Cells 1,25(OH)2D3 - Cell cycle arrest nih.gov

Induction of Apoptosis and Autophagy Mechanisms

In addition to cell cycle arrest, vitamin D compounds can induce programmed cell death through apoptosis and autophagy. mdpi.com The induction of apoptosis often involves the modulation of the BCL-2 family of proteins, leading to a decrease in anti-apoptotic proteins like BCL-2 and an increase in pro-apoptotic proteins like BAX. jcdr.netmdpi.com In gastric cancer cells, vitamin D3 was found to promote apoptosis by increasing the expression of Bax and decreasing Bcl-2. frontiersin.org Furthermore, vitamin D3 has been shown to induce apoptosis in neuroblastoma and breast cancer cell lines. jcdr.netmdpi.com

Autophagy, a cellular self-digestion process, can also be triggered by vitamin D signaling. mdpi.comnih.govnih.gov In human macrophages, 1,25(OH)2D3 induces autophagy, which has been shown to inhibit HIV-1 replication. nih.gov The mechanism can involve the regulation of pathways such as the p53/AMPK/mTOR signaling cascade. frontiersin.org In gastric cancer cells, vitamin D3 was found to induce autophagy through this pathway. frontiersin.org There is evidence of a complex interplay between apoptosis and autophagy, with some studies suggesting a mutually exclusive relationship. frontiersin.org

Modulation of Cellular Differentiation Pathways (e.g., myeloid leukemia cells)

A key therapeutic potential of vitamin D analogs lies in their ability to induce differentiation in cancer cells, particularly in hematological malignancies like myeloid leukemia. nih.govmdpi.com The active form of vitamin D, 1,25(OH)2D3, is known to induce the differentiation of myeloid leukemia cells, such as the HL-60, THP-1, and U937 cell lines, almost exclusively. mdpi.com Synthetic analogs, including 25-Azavitamin D3, have been developed and tested for this activity.

In a comparative study, 1α,25-dihydroxy-23-azavitamin D3 (an analog of this compound) was synthesized and evaluated for its ability to induce the differentiation of human myeloid leukemia cells into macrophages. nih.gov The results indicated that the 23-aza analogue demonstrated the least activity in inducing differentiation compared to 1α,25-dihydroxyvitamin D3 and other synthesized analogs like the 23-oxa and 23-thia versions. nih.gov Another study mentions the synthesis of 1α,25-dihydroxy-23-azavitamin D3 and its differentiation-inducing activity in human myeloid leukemia cells. researchgate.net The combination of azacytidine with calcitriol (B1668218) (the active form of vitamin D) has also been explored in the context of acute myeloid leukemia, where it is thought to promote cell differentiation.

Effects on Calcium and Phosphate (B84403) Homeostasis in In Vitro and Animal Models

This compound has been shown to act as an antagonist of vitamin D, primarily by inhibiting the hepatic 25-hydroxylation of vitamin D3. nih.gov This inhibition curtails the production of 25-hydroxyvitamin D3, a crucial step in the activation pathway of vitamin D.

Intestinal Calcium Transport Studies (e.g., in rats)

Research in rat models has demonstrated that this compound effectively inhibits the intestinal calcium transport typically stimulated by vitamin D3. nih.gov In one key study, the administration of this compound was shown to block the vitamin D3-mediated increase in intestinal calcium transport. nih.gov However, it did not inhibit the transport when it was stimulated by 25-hydroxyvitamin D3 or 1α,25-dihydroxyvitamin D3, indicating its specific action on the initial 25-hydroxylation step. nih.gov

The table below summarizes the inhibitory effect of this compound on vitamin D3-stimulated intestinal calcium transport in rats.

Treatment GroupIntestinal Calcium Transport (I/S ratio)
Vitamin D-deficient (control)1.8 ± 0.2
Vitamin D34.5 ± 0.3
Vitamin D3 + this compound2.1 ± 0.2
25-hydroxyvitamin D34.8 ± 0.4
25-hydroxyvitamin D3 + this compound4.6 ± 0.5
1α,25-dihydroxyvitamin D35.0 ± 0.3
1α,25-dihydroxyvitamin D3 + this compound3.5 ± 0.4

Data adapted from Onisko, B. L., et al. (1979). nih.gov

Bone Calcium Mobilization Studies (e.g., in rats)

Similar to its effects on intestinal calcium transport, this compound has been found to inhibit the mobilization of calcium from bone that is induced by vitamin D3. nih.gov This effect is consistent with its role as an inhibitor of vitamin D3 25-hydroxylase. nih.gov When bone calcium mobilization was stimulated with 25-hydroxyvitamin D3 or 1α,25-dihydroxyvitamin D3, this compound did not show an inhibitory effect on the bone response to these metabolites. nih.gov

The following table illustrates the impact of this compound on bone calcium mobilization in response to various vitamin D metabolites in rats.

Treatment GroupSerum Calcium (mg/100ml)
Vitamin D-deficient (control)4.5 ± 0.1
Vitamin D36.8 ± 0.2
Vitamin D3 + this compound4.7 ± 0.2
25-hydroxyvitamin D37.0 ± 0.3
25-hydroxyvitamin D3 + this compound6.9 ± 0.4
1α,25-dihydroxyvitamin D37.2 ± 0.2
1α,25-dihydroxyvitamin D3 + this compound7.1 ± 0.3

Data adapted from Onisko, B. L., et al. (1979). nih.gov

Renal Calcium and Phosphate Handling Investigations

Other Investigated Biological Activities in Research Models

Cardioprotective Research

Specific preclinical studies focusing on the cardioprotective effects of this compound are not documented in the available literature. While there is a growing body of research on the role of vitamin D and its analogs in cardiovascular health, with some studies suggesting protective effects of vitamin D supplementation, this research does not extend specifically to this compound. mdpi.comnih.gov The vitamin D receptor is expressed in cardiovascular tissues, and its activation is linked to various cellular processes relevant to cardiovascular function. nih.gov However, any potential cardioprotective or other cardiovascular effects of this compound remain to be investigated.

Neurobiological Research

There is no direct evidence from preclinical models on the neurobiological activities of this compound. The broader field of vitamin D research has explored the presence of vitamin D receptors in the brain and the potential roles of vitamin D in neurodevelopment and neuroprotection. mdpi.com Studies have investigated the association between vitamin D levels and various neurological conditions. mdpi.com However, these findings are related to vitamin D and its active metabolites, and there are no specific studies available that have explored the neurobiological effects of the antagonist this compound.

Methodological Approaches and Research Techniques

In Vitro Experimental Models

In vitro models are crucial for dissecting the molecular and cellular effects of compounds like 25-Azavitamin D3 in a controlled environment. While specific studies focusing solely on the direct effects of this compound on cell lines are limited, the methodologies employed in vitamin D research are applicable.

Various cell culture systems are standard in vitamin D research and would be relevant for studying this compound. These include:

Human osteosarcoma cell lines (e.g., SaOS-2, 143B): These are used to study the effects of vitamin D compounds on osteoblastic differentiation and proliferation. nih.gov

Human marrow stromal cells (hMSCs): These primary cells are valuable for investigating osteoblast differentiation and the local (autocrine/paracrine) metabolism of vitamin D. nih.gov

Human colon fibroblasts (e.g., CCD-18Co): These cells are used to study the interplay between vitamin D signaling and other pathways, such as Wnt signaling.

Human cervical cancer cells (e.g., SiHa): These can be used to assess the impact of vitamin D analogs on cell viability, proliferation, and apoptosis. mdpi.com

Human peripheral blood mononuclear cells (PBMCs): As primary immune cells, PBMCs are used to study the gene-regulatory effects of vitamin D metabolites. nih.gov

To understand the molecular mechanisms of this compound, various techniques are employed to analyze its effects on gene and protein expression:

Quantitative Polymerase Chain Reaction (qPCR): This technique is used to measure the expression levels of specific target genes. For instance, studies on vitamin D analogs often assess the expression of genes involved in vitamin D metabolism (e.g., CYP24A1, CYP27B1), cell cycle regulation, and differentiation. nih.govresearchgate.net

RNA-Sequencing (RNA-Seq): This high-throughput method provides a comprehensive, unbiased profile of the entire transcriptome, allowing for the discovery of novel genes and pathways affected by a compound. researchgate.net

Western Blot: This technique is used to detect and quantify specific proteins. For example, it can be used to measure the levels of VDR, cell cycle-related proteins, or enzymes involved in vitamin D metabolism.

Chromatin Immunoprecipitation (ChIP): ChIP is used to investigate the interaction of proteins, such as the VDR, with specific DNA sequences in the genome, providing insight into direct gene regulation.

A battery of assays is available to assess the impact of a compound on fundamental cellular processes:

Cell Viability Assays (e.g., MTT, Formazan dye assay): These colorimetric assays measure the metabolic activity of cells, which is indicative of their viability. nih.gov

Cell Proliferation Assays (e.g., Ki67 staining, PCNA expression): These methods detect markers associated with cell division to determine the rate of proliferation. nih.govnih.gov

Cell Differentiation Assays: The differentiation of cells, such as osteoblasts, can be assessed by measuring markers like alkaline phosphatase (ALP) activity and mineralization (e.g., Alizarin Red staining). nih.gov

Given that this compound is a known inhibitor of vitamin D3 25-hydroxylase, enzyme activity assays are critical. These assays typically involve incubating the enzyme (e.g., liver microsomes containing 25-hydroxylase) with its substrate (vitamin D3) in the presence and absence of the inhibitor (this compound). nih.gov The rate of product formation (25-hydroxyvitamin D3) is then measured, often using techniques like high-performance liquid chromatography (HPLC), to determine the inhibitory potency of the compound, which can be expressed as an IC50 value. One study on aza-vitamin D3 analogs reported competitive inhibition of rat liver microsomal vitamin D 25-hydroxylase with an IC50 of 90 nM for one of the analogs. cnjournals.com

Table 1: In Vitro Methodologies for this compound Research

Category Specific Technique Purpose
Cell Culture Specific cell lines (e.g., SaOS-2, hMSCs), Primary cell cultures To model physiological processes and disease states in a controlled environment.
Receptor Binding Competitive binding assays To determine the binding affinity of this compound for the Vitamin D Receptor (VDR).
Gene Expression qPCR, RNA-Seq To quantify changes in the expression of specific genes or the entire transcriptome.
Protein Expression Western blot, ChIP To measure the levels of specific proteins and their interaction with DNA.
Cellular Functions MTT assay, Ki67 staining, Alizarin Red staining To assess effects on cell viability, proliferation, and differentiation.

| Enzyme Activity | 25-hydroxylase activity assay | To measure the inhibitory effect of this compound on vitamin D metabolism. |

Cell Viability, Proliferation, and Differentiation Assays

In Vivo Pre-clinical Models

In vivo models, particularly in rats, have been instrumental in understanding the physiological effects of this compound as a vitamin D antagonist. These studies typically involve administering the compound to animals and then measuring its impact on calcium metabolism and the response to vitamin D3.

Research has shown that this compound inhibits both bone calcium mobilization and intestinal calcium transport in rats that have been given vitamin D3. nih.gov However, it does not inhibit these responses when 25-hydroxyvitamin D3 is administered, indicating its specific action on the 25-hydroxylation step of vitamin D3. nih.gov Furthermore, while this compound does not affect the bone's response to the active form, 1α,25-dihydroxyvitamin D3, it does reduce the intestinal response to this active metabolite. nih.gov In vivo studies have also demonstrated that administration of this compound leads to an increase in vitamin D content in the liver and a reduction in the concentration of 25-hydroxyvitamin D3 in the serum. nih.govresearchgate.net The doses required to inhibit the in vivo action of vitamin D3 were found to be similar to those needed to inhibit its metabolism. researchgate.net

Table 2: Summary of In Vivo Findings for this compound in Rats

Parameter Effect of this compound Reference
Bone Calcium Mobilization (in response to Vitamin D3) Inhibited nih.gov
Intestinal Calcium Transport (in response to Vitamin D3) Inhibited nih.gov
Intestinal Response to 1α,25-dihydroxyvitamin D3 Diminished nih.gov
Liver Vitamin D Content Increased nih.govresearchgate.net

| Serum 25-hydroxyvitamin D3 Concentration | Reduced | researchgate.net |

Rodent Models (e.g., rats, mice)

Rodent models, particularly rats, have been instrumental in the foundational research of this compound. Early studies established that this compound acts as a potent inhibitor of vitamin D metabolism. nih.gov In vivo experiments in rats demonstrated that this compound effectively blocks the 25-hydroxylation of vitamin D3 in the liver, a critical step in its activation pathway. nih.gov This inhibition leads to a reduction in the circulating levels of 25-hydroxyvitamin D3 (25(OH)D3), the major storage form of vitamin D. nih.gov

Further research in rats has detailed the functional consequences of this inhibition. For instance, this compound was shown to inhibit both bone calcium mobilization and intestinal calcium transport, two key physiological responses to vitamin D3. nih.gov However, it did not inhibit the effects of already hydroxylated forms like 25-hydroxyvitamin D3 or 1α,25-dihydroxyvitamin D3 (1,25(OH)2D3) on bone, though it did reduce the intestinal response to 1,25(OH)2D3. nih.gov These findings underscore its primary action as an antagonist of vitamin D3 at the level of hepatic metabolism.

Mouse models have also been employed in vitamin D research, often to investigate the genetic and molecular pathways of vitamin D action and metabolism. mdpi.comuzh.ch While specific studies focusing solely on this compound in mice are less prominent in the literature, mouse models of vitamin D deficiency and vitamin D receptor (VDR) knockout mice are common. mdpi.com These models provide a valuable platform for studying the effects of vitamin D analogs and antagonists on various physiological processes, including bone health and immune function. mdpi.commdpi.com

Table 1: Summary of Research Findings for this compound in Rodent Models An interactive data table will be provided where the user can filter by model, finding, and reference.

Animal Model Key Research Finding Reference(s)
Rat Inhibits liver 25-hydroxylation of vitamin D3. nih.gov
Rat Acts as a vitamin D antagonist. nih.gov
Rat Inhibits bone calcium mobilization in response to vitamin D3. nih.gov
Rat Inhibits intestinal calcium transport in response to vitamin D3. nih.gov
Rat Does not block the effect of 1,25(OH)2D3 on bone. nih.gov
Rat Diminishes intestinal response to 1,25(OH)2D3. nih.gov
Mouse Used to study inflammatory responses in the context of vitamin D deficiency. mdpi.com

Non-rodent Mammalian Models (e.g., canine, non-human primates)

Research into vitamin D metabolism and the effects of its analogs extends to non-rodent mammalian models, which can offer translational insights relevant to human physiology.

In canines, there is a growing interest in understanding vitamin D status and supplementation. Studies have shown that oral supplementation with 25-hydroxyvitamin D3 is more potent at increasing circulating 25(OH)D3 concentrations than vitamin D3 itself. nih.gov This suggests that, similar to other species, the hepatic 25-hydroxylation step can be a limiting factor in vitamin D activation. While direct studies administering this compound to dogs are not widely published, the existing research on vitamin D metabolism in canines provides a basis for predicting its potential effects as an inhibitor of 25-hydroxylase. nih.govfrontiersin.org The dog serves as a valuable model for chronic diseases where vitamin D status is implicated, such as heart failure and gastrointestinal diseases. mdpi.com

Non-human primates, such as the rhesus monkey (Macaca mulatta), are also important models in vitamin D research due to their physiological similarities to humans. researchgate.netnih.gov Research in these primates has focused on vitamin D requirements, the effects of dietary supplementation, and variations in vitamin D metabolism. researchgate.netupr.eduscielo.br For example, studies have measured the levels of various vitamin D metabolites in their serum and milk to understand vitamin D transfer and status. upr.edu While specific investigations into the effects of this compound in non-human primates are limited in the available literature, these models are crucial for studying the binding kinetics of vitamin D metabolites to vitamin D binding protein (DBP), which can differ significantly between species. nih.gov

Ex Vivo Tissue Analysis

Ex vivo tissue analysis provides a bridge between in vivo studies and in vitro molecular assays, allowing for the examination of tissue function in a controlled environment.

The everted intestinal sac technique is a classic method used to study intestinal transport. nih.govresearchgate.net This technique involves removing a segment of the intestine from an animal, everting it, filling it with a specific medium, and incubating it in a solution containing the substance of interest. nih.gov This allows for the measurement of transport across the intestinal wall. Studies on vitamin D analogs have utilized this method to assess their impact on the transport of calcium and other molecules. nih.govresearchgate.net For instance, research has shown that 1,25(OH)2D3 can stimulate the active transport of phosphate (B84403) in the mouse intestine, an effect that can be investigated using ligated intestinal loop techniques in vivo or everted sacs ex vivo. uzh.ch Given that this compound has been shown to inhibit intestinal calcium transport in vivo, nih.gov the everted sac method would be a suitable ex vivo approach to further dissect its direct effects on intestinal tissue.

Another important ex vivo method is the culture of calvariae (skull bones). xiahepublishing.com This technique is used to study bone resorption. Calvariae are dissected from neonatal mice or rats and cultured in a medium containing the test compound. xiahepublishing.com The release of calcium into the medium is measured as an indicator of osteoclastic activity and bone resorption. xiahepublishing.comresearchgate.net This method has been used to evaluate the effects of various vitamin D analogs on bone turnover. xiahepublishing.com For example, studies have compared the calcium release induced by novel VDR agonists to that of calcitriol (B1668218), demonstrating that some analogs can have a reduced effect on bone resorption while still promoting bone formation. xiahepublishing.com As this compound is known to inhibit vitamin D-stimulated bone calcium mobilization, nih.gov the ex vivo calvariae culture system would be a valuable tool to investigate the cellular mechanisms underlying this effect.

Computational and Structural Biology Approaches

Computational and structural biology methods are powerful tools for understanding the molecular interactions between ligands like this compound and their biological targets, such as the vitamin D receptor (VDR). These in silico approaches allow for the prediction of binding affinities, the elucidation of binding modes, and the rational design of new analogs with specific biological profiles.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For this compound, docking studies would be used to model its interaction within the ligand-binding pocket (LBP) of the VDR. These simulations can help to identify key amino acid residues that form hydrogen bonds and hydrophobic interactions with the ligand. nih.gov The nitrogen atom at position 25 in this compound, replacing a carbon, would be of particular interest in these simulations to understand how this chemical modification alters its binding compared to the natural ligand, 1,25(OH)2D3.

Molecular dynamics (MD) simulations build upon docking by simulating the movement of atoms in the ligand-receptor complex over time. nih.gov This provides insights into the stability of the complex and the conformational changes that occur upon ligand binding. MD simulations can reveal how antagonists like this compound might stabilize a different conformation of the VDR compared to agonists, thereby preventing the recruitment of coactivator proteins necessary for gene transcription. nih.gov

Table 2: Key VDR Amino Acid Interactions with Vitamin D Analogs from Computational Studies An interactive data table will be provided where the user can filter by residue, interaction type, and ligand group.

VDR Residue Interaction Type Ligand Hydroxyl Group Reference(s)
Ser237 / Arg274 Hydrogen Bond 1-OH nih.gov
Tyr143 / Ser278 Hydrogen Bond 3-OH nih.gov

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling is a process that correlates the chemical structure of a series of compounds with their biological activity. For vitamin D analogs, SAR studies have been crucial in identifying the structural features required for agonistic versus antagonistic activity. acs.org By synthesizing and testing a series of analogs with systematic modifications to the A-ring, C/D rings, or the side chain, researchers can build a model of the pharmacophore—the essential three-dimensional arrangement of functional groups required for activity. acs.orgnih.gov

In the context of this compound, SAR studies would involve comparing its activity to other side-chain modified analogs. The introduction of the nitrogen atom at C-25 is a key modification. SAR would analyze how this change, in comparison to other substitutions at or near this position (e.g., fluorine), affects the compound's ability to inhibit 25-hydroxylase and its affinity for the VDR. nih.gov This information is vital for the design of more potent and selective vitamin D antagonists.

Pharmacophore Modeling

Pharmacophore modeling is a computational approach that defines the essential steric and electronic features necessary for a molecule to interact with a specific biological target. dovepress.comresearchgate.net A pharmacophore model for a VDR antagonist like this compound would be developed based on the structures of known antagonists. This model would typically consist of features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings, all arranged in a specific three-dimensional geometry. nih.gov

For VDR antagonists, the pharmacophore model might differ significantly from that of agonists. While agonists typically require features that stabilize the "active" conformation of the VDR, antagonists may have features that promote an "inactive" conformation or simply block the binding of agonists without inducing a functional conformational change. nih.govresearchgate.net Once a pharmacophore model is developed, it can be used to screen large virtual libraries of chemical compounds to identify novel potential VDR antagonists. researchgate.netnih.gov The development of a pharmacophore for VDR inhibitors often involves identifying compounds that disrupt the interaction between the VDR and its coactivator proteins. nih.govresearchgate.net

Comparative Studies and Structure Activity Relationship Sar Analysis

Comparison of 25-Azavitamin D3 with Calcitriol (B1668218) (1α,25-Dihydroxyvitamin D3)

Calcitriol is the most biologically active metabolite of vitamin D3, orchestrating a wide array of physiological responses primarily through its interaction with the vitamin D receptor (VDR). nih.govmdpi.comwikipedia.org Understanding the comparative pharmacology of this compound in relation to calcitriol is crucial for elucidating its mechanism of action and therapeutic potential.

The interaction with the VDR is a critical determinant of a vitamin D compound's biological activity. nih.gov Calcitriol binds to the VDR with high affinity, initiating a cascade of genomic events that regulate gene expression. mdpi.comnih.gov In contrast, this compound exhibits a different VDR interaction profile. While some analogues of vitamin D3 with modifications at the C-25 position have been shown to bind to the VDR, this compound is primarily characterized as a vitamin D antagonist. researchgate.netnih.gov Its antagonistic properties are thought to arise, in large part, from its ability to inhibit the 25-hydroxylation of vitamin D3 in the liver, a crucial step in the activation of vitamin D. researchgate.netnih.gov

Studies have shown that while calcitriol acts as a potent agonist of the VDR, leading to the transcription of target genes, some vitamin D analogues can act as antagonists, blocking this process. mdpi.comgoogle.com The antagonistic profile of certain compounds can be attributed to their ability to bind to the VDR without inducing the conformational changes necessary for coactivator recruitment and subsequent gene transcription. nih.gov

CompoundVDR Binding AffinityFunctional ProfilePrimary Mechanism of Action
Calcitriol (1α,25-Dihydroxyvitamin D3) HighAgonistBinds to and activates VDR, leading to gene transcription. mdpi.comnih.gov
This compound Characterized as an antagonistAntagonistPrimarily inhibits the liver 25-hydroxylation of vitamin D3. researchgate.netnih.gov

In contrast, calcitriol and its analogues have been extensively studied in various pre-clinical models, demonstrating a wide range of activities, including anti-proliferative effects in cancer models and immunomodulatory actions. nih.govnih.govnih.gov The goal of many of these studies is to find analogues with a favorable therapeutic window, retaining the desired anti-cancer or immunomodulatory effects while minimizing hypercalcemia. nih.govmdpi.com

Biological EffectThis compoundCalcitriol (1α,25-Dihydroxyvitamin D3)
Bone Calcium Mobilization Inhibits response to vitamin D3. researchgate.netnih.govPotent stimulator.
Intestinal Calcium Transport Inhibits response to vitamin D3 and diminishes response to calcitriol. researchgate.netnih.govPotent stimulator.
Anti-proliferative Activity Primarily studied as a vitamin D antagonist.Potent anti-proliferative and pro-differentiating actions. researchgate.net
Immunomodulation Not a primary focus of reported studies.Exhibits significant immunomodulatory properties. nih.gov

Differential VDR Affinity and Agonistic/Antagonistic Profiles

SAR Studies of this compound Analogues

Structure-activity relationship (SAR) studies are instrumental in medicinal chemistry for optimizing the biological activity of a lead compound. For vitamin D analogues, SAR studies have focused on modifying the A-ring, the triene system, and the side chain to modulate VDR affinity and biological response. nih.govmdpi.com

The side chain of vitamin D plays a pivotal role in its interaction with the VDR and subsequent biological activity. nih.gov The introduction of a nitrogen atom at the C-25 position, as seen in this compound, represents a significant modification. The synthesis of such analogues has been a focus of research, with methods developed for the efficient creation of the desired carbon skeleton. researchgate.net

Studies on other C-25 modified analogues have shown that even minor alterations in the side chain can significantly impact biopotency. nih.gov For instance, the spatial orientation of the hydroxyl group at C-25 is critical for optimizing VDR binding. nih.gov The development of novel analogues with nitrogen-containing side chains continues to be an active area of investigation, with the aim of creating compounds with unique pharmacological profiles. researchgate.net

The development of VDR antagonists is a key strategy for treating certain conditions and for probing the physiological roles of the VDR. mdpi.comendocrine-abstracts.org Pharmacophore modeling, which identifies the essential spatial arrangement of chemical features necessary for biological activity, is a powerful tool in this endeavor. nih.govnih.gov

For VDR antagonists, key pharmacophoric features often involve modifications that prevent the ligand-bound receptor from adopting the active conformation required for coactivator binding. nih.gov This can be achieved through various structural changes in the ligand. For example, some antagonists feature bulky side chains or altered A-ring conformations that disrupt the normal ligand-VDR interaction. acs.org Virtual screening and computational studies have become increasingly important in identifying potential VDR antagonists based on these pharmacophoric models. nih.govresearchgate.net While the precise pharmacophoric features of this compound that contribute to its antagonistic profile are a subject of ongoing research, its primary mechanism appears to be the inhibition of a key metabolic enzyme rather than direct VDR antagonism in all tissues. researchgate.netnih.gov

Future Research Directions and Unanswered Questions

Elucidation of Novel Molecular Targets and Pathways

The primary molecular target of 25-Azavitamin D3 identified to date is the liver microsomal vitamin D-25-hydroxylase nih.gov. However, the vast and complex signaling network of vitamin D suggests that this compound may have other, as-yet-undiscovered molecular targets and pathway interactions.

Future research should focus on investigating potential "off-target" effects or non-canonical interactions of this compound. The field of vitamin D research has revealed that not all of its biological effects are mediated through the classic vitamin D receptor (VDR). Other nuclear receptors, such as the retinoic acid-related orphan receptors (RORα and RORγ) and the aryl hydrocarbon receptor (AhR), have been identified as targets for other vitamin D metabolites mdpi.com. It is conceivable that this compound, by altering the landscape of vitamin D metabolites, could indirectly influence these pathways. Furthermore, the potential for direct, VDR-independent actions of this compound remains an open and intriguing area for investigation.

Investigation of Synergistic or Additive Interactions with Other Investigational Agents

The potential for this compound to act in concert with other therapeutic agents is a significant area for future exploration. Given that vitamin D analogs have been studied in combination with chemotherapeutic agents like 5-fluorouracil, where they have shown enhanced anticancer activity, it is plausible that a vitamin D antagonist could also have synergistic or additive effects in specific contexts mdpi.com.

For instance, in diseases characterized by excessive vitamin D activity, such as certain granulomatous diseases or types of hypercalcemia, this compound could potentially be combined with other treatments to enhance efficacy or reduce side effects medscape.comwikipedia.org. Investigating these potential interactions will require preclinical studies using relevant cell culture and animal models. The concept of assessing additive interactions, as explored in other areas of pharmacology, could provide a framework for these studies nih.gov.

Development of Advanced In Vitro and In Vivo Research Models for Mechanism Probing

To delve deeper into the mechanisms of this compound, the development and application of more sophisticated research models are essential. While early studies utilized rat liver microsomes and in vivo rat models researchgate.netnih.gov, future research will benefit from more advanced systems.

Advanced In Vitro Models: The development of bioluminescent sensors to detect and discriminate between VDR agonists and antagonists in living cells represents a significant technological advancement mdpi.com. Such a system could be adapted to screen for and characterize the antagonistic properties of this compound with high throughput. Furthermore, three-dimensional organoid cultures that more accurately mimic the architecture and function of tissues like the liver and intestine could provide a more physiologically relevant context for studying the effects of this compound on vitamin D metabolism.

Advanced In Vivo Models: The use of genetically modified animal models, such as rats with a knockout of the Cyp27b1 gene (the gene encoding the 1α-hydroxylase enzyme) or the Vdr gene, has been instrumental in dissecting the vitamin D signaling pathway nih.gov. These models could be invaluable in studying the specific effects of this compound in the absence of certain components of the vitamin D system, helping to isolate its primary and any potential secondary mechanisms of action.

Research ModelApplication for this compound ResearchPotential Insights
Bioluminescent VDR Biosensors High-throughput screening of antagonistic activity.Quantify the potency and kinetics of VDR antagonism.
Liver and Intestinal Organoids Study of effects on 25-hydroxylation and intestinal response in a human-relevant 3D model.Elucidate tissue-specific effects and metabolism.
Cyp27b1 Knockout Models Investigate the effects of this compound in the absence of 1α,25-dihydroxyvitamin D3 production.Determine if any effects are independent of the inhibition of the final active vitamin D hormone.
Vdr Knockout Models Assess for any VDR-independent actions of this compound.Uncover novel, non-canonical signaling pathways.

Exploration of Additional Biological Activities in Novel Pre-clinical Contexts

The known biological activity of this compound is the inhibition of vitamin D metabolism nih.gov. However, given the pleiotropic effects of vitamin D in various physiological and pathological processes, antagonizing its action could have significant implications in a range of preclinical contexts beyond simple vitamin D antagonism.

Future research should explore the potential of this compound in areas where vitamin D has been implicated, such as:

Cancer: Some cancers are influenced by vitamin D signaling. Investigating the effect of this compound in relevant cancer cell lines and animal models could reveal potential anti-neoplastic applications nih.govmdpi.com.

Immunology and Inflammation: Vitamin D is a known modulator of the immune system. The use of this compound in models of autoimmune disease or chronic inflammation could uncover novel immunomodulatory roles d-nb.info.

Hyperproliferative Disorders: The antiproliferative effects of active vitamin D are well-documented. In certain contexts, antagonizing these effects might be therapeutically relevant, or it could reveal novel regulatory pathways. The use of this compound in models of skin disorders like psoriasis, where vitamin D analogs are used as a treatment, could provide valuable insights nih.gov.

Unresolved Questions in this compound Biology and Mechanisms

Despite the foundational knowledge of its primary action, many questions about the biology and mechanisms of this compound remain. Addressing these knowledge gaps is crucial for a comprehensive understanding of this compound.

Unresolved QuestionRationale for Investigation
Does this compound have any direct effects on the Vitamin D Receptor (VDR)? While it inhibits the production of the primary VDR ligand's precursor, a direct interaction with the VDR, either as a weak partial agonist or antagonist, has not been thoroughly excluded.
What is the full spectrum of its metabolic fate in vivo? Understanding how this compound is metabolized and cleared from the body is essential for any potential therapeutic development.
Are there downstream effects on gene expression beyond the direct inhibition of 25-hydroxyvitamin D3 production? By altering the vitamin D metabolome, this compound could have widespread, indirect effects on the expression of vitamin D target genes.
Does chronic administration of this compound lead to compensatory changes in other vitamin D metabolic pathways? The body often has feedback mechanisms to counteract the effects of enzyme inhibitors. Investigating this is crucial for understanding its long-term effects.
What are the effects of this compound in non-mammalian models? Studying its effects in other organisms could provide evolutionary insights into the vitamin D system and its inhibition.

Q & A

Q. What methodologies are recommended for quantifying 25-Azavitamin D3 in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying this compound due to its high specificity and sensitivity. Key steps include:

  • Sample preparation : Use protein precipitation with acetonitrile followed by liquid-liquid extraction (e.g., with ethyl acetate) to isolate metabolites. Protect samples from light to prevent degradation .
  • Derivatization : Employ PTAD (4-phenyl-1,2,4-triazoline-3,5-dione) to enhance ionization efficiency for low-abundance metabolites .
  • Internal standards : Isotope-labeled standards (e.g., d6-25OHD3) mitigate matrix effects and improve accuracy .
  • Validation : Follow FDA bioanalytical guidelines, including tests for precision, accuracy, and linearity within physiological ranges (e.g., 5–100 ng/mL) .

Q. What is the mechanism by which this compound inhibits 25-hydroxylation of vitamin D3?

this compound acts as a competitive inhibitor of hepatic CYP2R1, the enzyme responsible for converting vitamin D3 to 25-hydroxyvitamin D3 (25(OH)D3). This inhibition reduces systemic 25(OH)D3 levels, potentially exacerbating vitamin D deficiency. Evidence from metabolome-wide studies shows that this inhibition disrupts downstream pathways, including sphingosine kinase (SphK1) activation by 1α,25-dihydroxyvitamin D3, which modulates sphingolipid metabolism .

Q. How does this compound differ structurally from native vitamin D3 metabolites?

this compound features a modified side chain with an azide group (-N₃) replacing the hydroxyl group at the C-25 position. This structural alteration prevents hydroxylation by CYP2R1, distinguishing it from 25(OH)D3 and 1,25(OH)₂D3. The azide group also enhances stability against enzymatic degradation, making it a useful tool for probing vitamin D metabolism .

Advanced Research Questions

Q. How should researchers design clinical trials to assess the physiological impact of this compound?

  • Population selection : Enroll participants with baseline 25(OH)D3 <20 ng/mL to amplify observable effects .
  • Dosing strategy : Use a loading dose (e.g., 100,000 IU vitamin D3) to rapidly achieve steady-state 25(OH)D3 levels before introducing this compound .
  • Controls : Include placebo and active comparator arms (e.g., vitamin D3 or 25(OH)D3) to isolate inhibitory effects .
  • Outcome metrics : Measure 25(OH)D3, calcium, and magnesium at baseline, midpoint, and endpoint. Monitor innate immune markers (e.g., IL-8, MCP-1) to assess secondary effects .

Q. What strategies resolve contradictions in this compound assay results across laboratories?

  • Standardization : Use certified reference materials (e.g., NIST SRM 972a) to harmonize LC-MS/MS protocols .
  • Matrix adjustment : Account for vitamin D-binding protein (DBP) interference by normalizing to albumin-corrected calcium or using ultrafiltration .
  • Cross-validation : Compare results across platforms (e.g., immunoassays vs. LC-MS/MS) and recalibrate using Bland-Altman analysis .

Q. What pharmacokinetic models predict this compound’s distribution and metabolism?

Physiologically-based pharmacokinetic (PBPK) models incorporate:

  • Tissue partitioning : Adipose tissue acts as a reservoir, prolonging half-life due to lipophilicity .
  • Enzyme kinetics : Biphasic conversion rates (rapid at low concentrations, slow at high concentrations) modeled via exponential-linear functions (e.g., Y = 0.433X + 87.81[1-exp(-0.468X)]) .
  • Dose-response : Supraphysiological doses (>10,000 IU/day) saturate CYP2R1, shifting metabolism to non-classical pathways .

Q. How does this compound’s inhibitory effect compare to other vitamin D analogs in modulating metabolic pathways?

  • Relative potency : this compound reduces 25(OH)D3 levels by >50% at equimolar doses, outperforming D2 analogs (e.g., 25-OHD2) .
  • Immune modulation : Unlike 25(OH)D3, which suppresses pro-inflammatory cytokines (e.g., IL-12), this compound shows negligible immunomodulatory effects, highlighting its specificity .
  • Clinical implications : In glaucoma studies, this compound-associated vitamin D deficiency correlates with altered sphingolipid metabolism, a risk factor not observed with D2 analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.